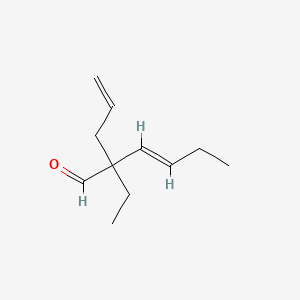

2-Allyl-2-ethylhex-3-enal

Beschreibung

Contextualization of Alpha,Beta-Unsaturated Aldehydes in Organic Synthesis

Alpha,beta-unsaturated aldehydes are a cornerstone of organic synthesis, valued for their dual reactivity. nih.govmdpi.com This class of compounds features a carbon-carbon double bond in conjugation with an aldehyde group, creating an electrophilic system at both the carbonyl carbon and the beta-carbon. libretexts.org This electronic arrangement allows for two main modes of nucleophilic attack: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the beta-position. google.com The versatility of these "building blocks" makes them indispensable in the construction of complex organic molecules, including natural products and pharmaceuticals. nih.gov

The synthesis of α,β-unsaturated aldehydes can be achieved through various methods, including the aldol (B89426) condensation, which is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. researchgate.net Other modern methods include domino hydroformylation/aldol condensation reactions and dehydrogenative cross-coupling of primary alcohols. researchgate.net The reactivity of these compounds is central to many named reactions and transformations, securing their position as vital intermediates in synthetic chemistry.

Significance of Branched Chain Aldehydes and Allylic Systems

The presence of alkyl or other substituents at the alpha-position of an aldehyde, creating a branched structure, introduces significant steric and electronic effects that can influence the molecule's reactivity and stereochemical outcome in reactions. The synthesis of α-substituted α,β-unsaturated aldehydes is a topic of considerable research, as the substituent can direct the stereochemistry of subsequent reactions. researchgate.net For instance, creating a quaternary carbon center, as seen in 2-Allyl-2-ethylhex-3-enal, is a challenging yet crucial step in the synthesis of many complex molecules. nih.gov

Furthermore, the allylic group (CH₂=CH-CH₂-) in this compound introduces another layer of functionality. Allylic systems are known for their enhanced reactivity at the position adjacent to the double bond. libretexts.org They can participate in a wide array of reactions, including substitutions, rearrangements, and additions. The google.comgoogle.com-sigmatropic Claisen rearrangement, for example, is a powerful thermal or acid-catalyzed reaction that involves an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound, demonstrating the utility of the allyl group in forming new carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The presence of an allyl group alpha to a carbonyl offers a handle for further synthetic transformations.

Structural Features and Stereochemical Considerations in this compound

The structure of this compound presents several key features for analysis. The molecule possesses a chiral center at the C2 position, which is a quaternary carbon bonded to four different groups (an allyl group, an ethyl group, the aldehyde-bearing vinyl group, and the rest of the hexenal (B1195481) chain). This means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of such a chiral quaternary center is a significant challenge in organic synthesis, often requiring advanced catalytic asymmetric methods. nih.govacs.org

Additionally, the double bond between C3 and C4 can exist as either the (E) or (Z) isomer, leading to diastereomers. The stereochemical outcome of the double bond is often controlled by the reaction conditions used in its synthesis. The combination of a chiral center and a configurable double bond means that this compound can exist as multiple stereoisomers.

The physicochemical and spectroscopic properties of this compound can be predicted based on its structure and comparison with similar α,β-unsaturated aldehydes.

Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Predicted Value / Characteristic Absorption | Reference |

| Molecular Formula | C₁₁H₁₈O | |

| Molecular Weight | 166.26 g/mol | |

| Boiling Point | Estimated 190-210 °C | General trend for similar aldehydes |

| IR Spectroscopy (C=O stretch) | ~1685-1705 cm⁻¹ (Conjugation lowers the frequency from a typical aldehyde C=O stretch of ~1730 cm⁻¹) | pressbooks.publibretexts.orgopenstax.org |

| IR Spectroscopy (C=C stretch) | ~1620-1640 cm⁻¹ | pressbooks.publibretexts.orgopenstax.org |

| ¹H NMR Spectroscopy (Aldehyde H) | ~9.5-10.5 ppm (singlet or doublet) | pressbooks.publibretexts.orgopenstax.orgoregonstate.edu |

| ¹H NMR Spectroscopy (Vinylic H) | ~5.8-7.5 ppm | libretexts.org |

| ¹³C NMR Spectroscopy (Carbonyl C) | ~190-200 ppm | pressbooks.publibretexts.orgopenstax.org |

These predicted values are based on established trends for α,β-unsaturated aldehydes and provide a framework for the experimental characterization of this specific molecule. nih.gov The conjugation of the double bond with the carbonyl group is expected to shift the IR absorption of the C=O bond to a lower wavenumber and shift the NMR signals of the vinylic protons downfield. libretexts.orgpressbooks.pub

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67140-10-7 |

|---|---|

Molekularformel |

C11H18O |

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

2-ethyl-2-prop-2-enylhex-3-enal |

InChI |

InChI=1S/C11H18O/c1-4-7-9-11(6-3,10-12)8-5-2/h5,7,9-10H,2,4,6,8H2,1,3H3 |

InChI-Schlüssel |

AGRIFDATABVSAA-UHFFFAOYSA-N |

SMILES |

CCC=CC(CC)(CC=C)C=O |

Isomerische SMILES |

CC/C=C/C(CC)(CC=C)C=O |

Kanonische SMILES |

CCC=CC(CC)(CC=C)C=O |

Andere CAS-Nummern |

67140-10-7 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Allyl 2 Ethylhex 3 Enal

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity is central to its reactivity.

Nucleophilic Additions to the Carbonyl

Nucleophilic addition is a fundamental reaction of aldehydes. wikipedia.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C-O π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org This process is often referred to as a 1,2-addition. wikipedia.org

The general mechanism proceeds in two main steps:

Nucleophilic attack: The nucleophile forms a new covalent bond with the carbonyl carbon. This changes the hybridization of the carbon from sp² to sp³. libretexts.org

Protonation: The resulting negatively charged alkoxide ion is protonated by a weak acid (like water or an alcohol) to give the final alcohol product. libretexts.org

For a compound like 2-Allyl-2-ethylhex-3-enal, this direct addition competes with conjugate addition to the α,β-unsaturated system. The outcome often depends on the nature of the nucleophile. "Hard" nucleophiles, such as those from Grignard reagents or organolithium compounds, tend to favor direct 1,2-addition to the carbonyl group. masterorganicchemistry.com In contrast, "softer" nucleophiles are more inclined towards 1,4-conjugate addition. youtube.com

Table 1: Comparison of Direct (1,2) vs. Conjugate (1,4) Addition

| Feature | Direct (1,2) Addition | Conjugate (1,4) Addition |

| Site of Attack | Carbonyl Carbon | β-Carbon |

| Initial Product | Tetrahedral Alkoxide | Enolate Ion |

| Final Product | Allylic Alcohol | Saturated Aldehyde |

| Favored by | "Hard" Nucleophiles (e.g., Grignard reagents, LiAlH₄) | "Soft" Nucleophiles (e.g., Gilman reagents, amines, thiols) |

This table illustrates the general principles of nucleophilic addition to α,β-unsaturated aldehydes.

Oxidation and Reduction Pathways

The aldehyde functional group in this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution. The presence of the double bonds in this compound requires careful selection of the oxidant to avoid unwanted side reactions. For selective oxidation of the aldehyde without affecting the alkene moieties, reagents like silver oxide (Ag₂O) are often employed.

Reduction: The aldehyde can be reduced to a primary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent that will selectively reduce the aldehyde to an alcohol, typically leaving the carbon-carbon double bonds intact. LiAlH₄ is a much stronger reducing agent and can potentially reduce both the aldehyde and the conjugated double bond, depending on the reaction conditions.

Catalytic hydrogenation with H₂ gas over a metal catalyst (such as Pt, Pd, or Ni) can also be used. thieme-connect.de The selectivity of this process is highly dependent on the catalyst and reaction conditions. For instance, some catalysts might reduce the aldehyde, the conjugated C=C bond, and the unconjugated allyl C=C bond, while others can be tuned for higher selectivity. thieme-connect.de For example, using gold or silver colloids as catalysts can favor the reduction of the aldehyde to an unsaturated alcohol. thieme-connect.de

Reactivity of the Alpha,Beta-Unsaturated System

The conjugation of the carbon-carbon double bond with the aldehyde group creates an extended π-system that influences the molecule's reactivity, making the β-carbon electrophilic. wikipedia.org

Michael Additions and Conjugate Additions

The Michael addition, a type of conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.comwikipedia.org This reaction is driven by the formation of a stable enolate intermediate, which is then protonated at the α-carbon to yield a saturated aldehyde. masterorganicchemistry.comlibretexts.org

The mechanism involves three key steps:

Formation of the nucleophile (e.g., deprotonation of a malonic ester to form an enolate). masterorganicchemistry.com

Nucleophilic attack at the β-carbon of the unsaturated aldehyde, forming a resonance-stabilized enolate. masterorganicchemistry.com

Protonation of the enolate at the α-carbon to give the final 1,5-dicarbonyl compound or related structure. masterorganicchemistry.comyoutube.com

A wide range of nucleophiles can participate in this reaction, including organocuprates (Gilman reagents), enamines, amines, and thiols. masterorganicchemistry.compressbooks.pub The use of organocuprate reagents, such as lithium dialkylcuprates (R₂CuLi), is a common method for adding alkyl groups to the β-position of α,β-unsaturated aldehydes and ketones. pressbooks.pub

Electrophilic Additions to the Double Bond

Both the conjugated and the isolated allyl double bonds in this compound can undergo electrophilic addition reactions. In this type of reaction, the π-bond of the alkene acts as a nucleophile, attacking an electrophile. savemyexams.compressbooks.pub The reaction typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

For example, the addition of a hydrogen halide (H-X) involves:

Attack of the C=C double bond on the electrophilic proton of H-X, forming a C-H bond and a carbocation intermediate. libretexts.org

Attack of the halide anion (X⁻) on the carbocation to form the final product. libretexts.org

With an unsymmetrical alkene, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org Due to the electron-withdrawing nature of the aldehyde group, electrophilic addition to the conjugated double bond is generally slower than to the isolated allyl double bond. The allyl double bond would be expected to react similarly to a typical alkene.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2], [3+2])

The double bonds in this compound can participate in various cycloaddition reactions, which are powerful methods for forming cyclic structures.

Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgpressbooks.pub The α,β-unsaturated aldehyde system in this compound can act as a dienophile. The reactivity is enhanced by the electron-withdrawing aldehyde group. masterorganicchemistry.com The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. pressbooks.pub The stereochemistry of the reactants is retained in the product. pressbooks.pub It can also potentially act as a diene in a hetero-Diels-Alder reaction, where the C=C-C=O system serves as the diene component. wikipedia.org

[2+2] Cycloaddition: This reaction involves two alkene components to form a four-membered cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions are common for enones. core.ac.uk Ketenes can also undergo thermal [2+2] cycloadditions with alkenes. researchgate.net The allyl or the conjugated double bond of this compound could potentially participate in such reactions, for instance, with another alkene under photochemical conditions.

[3+2] Cycloaddition: This type of reaction, also known as a 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile (like an alkene) to form a five-membered ring. uchicago.eduiupac.org The alkene moieties in this compound could serve as the dipolarophile, reacting with 1,3-dipoles such as nitrile oxides, azides, or nitrones. uchicago.edu Transition-metal catalyzed [3+2] cycloadditions, for example using rhodium or palladium, are also prominent methods for constructing five-membered rings. rsc.orgnih.gov

Reactivity of the Allylic Moiety

The allyl group in this compound is a versatile functional handle that can participate in a variety of transformations, including functionalization, pericyclic reactions, and rearrangements.

The allylic position of this compound is susceptible to functionalization through several pathways. These reactions are valuable for introducing new atoms or functional groups, thereby increasing molecular complexity.

One potential reaction is allylic C-H functionalization . For instance, photoredox and chromium dual catalysis has been used for the allylation of aldehydes with electron-rich alkenes. rsc.org This type of reaction could potentially be applied intramolecularly or intermolecularly to functionalize the allylic position of molecules similar to this compound.

Another important class of reactions is the allylic substitution , which can proceed through S_N1' or S_N2' mechanisms. lscollege.ac.inwikipedia.org In these reactions, a nucleophile attacks the γ-carbon of the allyl system, leading to a shift of the double bond. For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the potential for rearranged products. lscollege.ac.in The regioselectivity of such reactions on a substrate like this compound would be influenced by steric hindrance around the α-carbon and the nature of the nucleophile and leaving group. wikipedia.org

Allylic bromination using N-bromosuccinimide (NBS) is a common method for introducing a bromine atom at the allylic position. This reaction proceeds via a radical mechanism and can also lead to allylic rearrangement, especially in asymmetrical alkenes. winona.edumasterorganicchemistry.com

| Reaction Type | Reagents/Catalysts | Potential Product Type from an Analogous System | Reference |

| Allylic C-H Allylation | Photoredox/Chromium Catalysis | Homoallylic alcohol | rsc.org |

| Nucleophilic Allylic Substitution (S_N2') | Strong Nucleophile (e.g., NaOH) on an allylic halide | Allylic alcohol (rearranged) | lscollege.ac.in |

| Allylic Bromination | N-Bromosuccinimide (NBS), light | Allylic bromide (with potential rearrangement) | winona.edu |

The allyl group is a key participant in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

The Claisen rearrangement , a wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org For this compound, this would first require conversion of the aldehyde to an allyl vinyl ether. Subsequent heating would likely lead to a γ,δ-unsaturated carbonyl compound. wikipedia.org The reaction is known to proceed preferentially through a chair-like transition state, which can lead to high stereoselectivity. organic-chemistry.org Various modifications of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, allow for milder reaction conditions. organicchemistrydata.org

The allyl group can also act as a component in ene reactions . The retro-ene reaction, a 1,5-hydrogen shift, is observed at elevated temperatures and can be a competing pathway in some systems. acs.org

Furthermore, the conjugated system in derivatives of this compound could participate in Diels-Alder reactions . α,β-Unsaturated aldehydes can act as dienophiles in [4+2] cycloadditions. msu.edusemanticscholar.org The presence of the α-allyl group would influence the stereochemical outcome of such reactions.

| Pericyclic Reaction | Reactant Type | General Product | Reference |

| Claisen Rearrangement | Allyl vinyl ether (derived from the aldehyde) | γ,δ-Unsaturated carbonyl compound | wikipedia.orgorganic-chemistry.org |

| Ene Reaction | Alkene with an allylic hydrogen (the ene) and an enophile | New C-C bond and a shifted double bond | acs.org |

| Diels-Alder Reaction | Dienamine derivative (as the diene) | Substituted cyclohexene (B86901) derivative | semanticscholar.org |

Allylic rearrangements involve the migration of a double bond and a substituent. As mentioned, S_N1' and S_N2' substitutions are classic examples where rearrangement occurs. lscollege.ac.inwikipedia.org In an S_N1' reaction, the formation of a resonance-stabilized allylic carbocation allows the nucleophile to attack at either electrophilic carbon, leading to a mixture of products. lscollege.ac.in

The Whiting reaction is a conceptually related rearrangement that can form dienes. lscollege.ac.in Additionally, certain transition metal catalysts can promote the isomerization of allylic alcohols. nih.gov For a molecule like this compound, such rearrangements could lead to a variety of isomeric products with different substitution patterns around the double bonds.

Free radical reactions, such as allylic bromination, can also be accompanied by allylic rearrangement, especially when the rearranged product results in a more substituted and thus more stable double bond (Zaitsev's rule). masterorganicchemistry.com

Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms and the structures of transition states is crucial for predicting and controlling the outcomes of reactions involving this compound.

The formation of new carbon-carbon bonds at the α-position of aldehydes is a fundamental transformation. For α-allyl aldehydes, this often involves the generation of an enolate or an enamine intermediate. The synergistic use of palladium and enamine catalysis has been shown to be effective for the α-allylic alkylation of aldehydes. organic-chemistry.org

Mechanistic studies on the N-heterocyclic carbene (NHC)-catalyzed umpolung of related β,γ-unsaturated α-dicarbonyl compounds have revealed complex pathways involving both nucleophilic homoenolate and electrophilic acyl azolium intermediates. acs.org While not directly applicable to the aldehyde, these studies highlight the intricate mechanistic possibilities in related systems.

Controlling the stereochemistry during reactions is a major goal in organic synthesis. For a molecule like this compound, which has a quaternary carbon at the α-position, reactions at or adjacent to this center can be challenging to control stereochemically.

The stereochemical outcome of Claisen rearrangements is often dictated by the preference for a chair-like transition state over a boat-like one. organic-chemistry.org This can lead to a predictable transfer of chirality.

In asymmetric α-allylic alkylation of branched aldehydes, the stereoselectivity is often controlled by the chiral catalyst, which can be a chiral primary amine in combination with a transition metal complex. mdpi.comnih.gov These catalytic systems can create all-carbon quaternary stereocenters with high enantioselectivity. The proposed mechanism often involves the formation of a chiral enamine intermediate which then reacts with a metal-activated allyl source. mdpi.com

Computational studies have been employed to understand the origins of stereoselectivity in pericyclic reactions, such as the torquoselectivity in electrocyclizations of 1-azatrienes derived from γ-silyl-substituted enals. nih.gov These studies indicate that the electronic nature of substituents on the allylic carbon can have a profound impact on the stereochemical outcome.

Radical and Ionic Pathways

The chemical behavior of this compound is characterized by the potential to undergo reactions through both radical and ionic intermediates. The presence of a sterically hindered α-carbon, a reactive aldehyde, and two distinct double bonds provides multiple sites for chemical attack and rearrangement.

Radical Pathways:

Radical reactions are typically initiated by heat, light, or the presence of a radical initiator. In the case of this compound, radical pathways could involve the abstraction of a hydrogen atom or addition to one of the double bonds.

Allylic Hydrogen Abstraction: The hydrogen atoms on the carbon adjacent to the allyl double bond are susceptible to abstraction by radicals. This would generate a resonance-stabilized allylic radical. The stability of this radical intermediate would be a driving force for such reactions.

Radical Addition: A radical species could add to either the allyl double bond or the α,β-unsaturated double bond. The regioselectivity of this addition would be influenced by the stability of the resulting carbon-centered radical.

Rearrangements: Analogous to other 2-allyl substituted carbonyl compounds, this compound could potentially undergo thermal or photochemically induced rearrangements. For instance, a sigmatropic shift, a type of pericyclic reaction that can proceed through a radical mechanism, could lead to isomerization. While a study on the thermal isomerization of the related compound 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal proposed an intermolecular, free-radical chain pathway, specific kinetic and mechanistic data for this compound are not documented.

Ionic Pathways:

Ionic reactions involve the formation of charged intermediates, such as carbocations or carbanions, and are often facilitated by acidic or basic conditions.

Acid-Catalyzed Reactions: In the presence of an acid, the carbonyl oxygen can be protonated, activating the aldehyde group towards nucleophilic attack. The double bonds can also be protonated to form carbocation intermediates. The stability of the resulting carbocation would determine the subsequent reaction pathway, which could include nucleophilic attack or rearrangement. For example, protonation of the α,β-unsaturated system could lead to a resonance-stabilized carbocation.

Base-Catalyzed Reactions: A strong base could deprotonate the α-carbon, forming an enolate ion. This nucleophilic intermediate could then participate in various reactions, such as aldol-type condensations or Michael additions. The presence of the α-ethyl and α-allyl substituents would sterically hinder but not entirely prevent such reactions.

Due to the absence of specific experimental data for this compound in the scientific literature, a detailed quantitative analysis of its radical and ionic pathways, including reaction kinetics and product distributions, cannot be provided at this time. The discussion above is based on general principles of organic reactivity.

Advanced Applications of 2 Allyl 2 Ethylhex 3 Enal in Chemical Sciences

Building Block for Complex Molecular Architectures

The reactivity of the aldehyde and allyl functionalities in 2-allyl-2-ethylhex-3-enal provides multiple avenues for its incorporation into intricate molecular structures. Organic chemists can selectively target these groups to build up molecular complexity in a controlled manner.

While direct and extensive examples of the use of this compound in the total synthesis of natural products are not widely documented in publicly available research, the utility of similar α,β-unsaturated aldehydes is well-established in this field. For instance, related structures are often employed in crucial carbon-carbon bond-forming reactions that form the backbone of many natural products. Aldehydes are common precursors in reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions, which are fundamental steps in the assembly of complex natural product skeletons.

The presence of the allyl group offers additional synthetic handles. It can participate in a variety of transformations, including but not limited to:

Cross-metathesis reactions: To form new carbon-carbon double bonds with other olefins, enabling the connection of large molecular fragments.

Allylation reactions: To introduce the allyl moiety onto other molecules.

Cycloaddition reactions: Where the double bond can act as a dienophile or a diene component.

The total synthesis of complex molecules like the epothilones, for example, has utilized functionalized allylstannanes which share reactive motifs with this compound, highlighting the potential of such structures in assembling complex macrocycles. rsc.orgresearchgate.net The strategic application of these reactions to a molecule like this compound could pave the way for novel synthetic routes to various natural products.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The aldehyde and allyl groups of this compound provide a platform for the construction of a diverse range of heterocyclic systems. The aldehyde can react with a variety of dinucleophiles to form heterocycles. For example, reaction with hydrazines can yield pyrazoles, with hydroxylamines can produce isoxazoles, and with ureas or thioureas can lead to pyrimidines or thieno-pyrimidines.

Furthermore, the allyl group can be functionalized and then engaged in cyclization reactions. For instance, epoxidation of the allyl double bond followed by intramolecular cyclization with a nucleophile introduced via the aldehyde could lead to the formation of furan (B31954) or pyran ring systems. Tandem reactions, such as an initial multicomponent reaction at the aldehyde followed by a ring-closing metathesis involving the allyl group, represent a powerful strategy for the rapid assembly of complex heterocyclic scaffolds. nih.gov The synthesis of various N-heterocycles often involves cyclization reactions where similar aldehyde and alkene functionalities are key reactive partners. organic-chemistry.org

Monomer and Modifier in Polymer Chemistry

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer for the creation of novel polymers or as a modifying agent to introduce specific properties into existing polymer chains.

The allyl group of this compound can participate in polymerization reactions. While aldehydes themselves can undergo self-condensation or polymerization, often catalyzed by acids, the allyl group provides a distinct pathway for incorporation into polymer chains through mechanisms such as free-radical polymerization or coordination polymerization. chemicalbook.com The presence of the aldehyde group post-polymerization would result in a functional polymer with reactive aldehyde pendants along the backbone.

These pendant aldehyde groups can be subsequently modified, allowing for the synthesis of graft copolymers or for the attachment of other molecules with specific functionalities, such as fluorescent dyes, cross-linking agents, or bioactive compounds. This post-polymerization modification capability makes this compound a potentially valuable monomer for creating smart or functional polymers.

The incorporation of this compound into a polymer backbone would be expected to influence the material's properties in several ways. The bulky 2-ethylhexyl group would likely increase the polymer's free volume, potentially lowering its glass transition temperature (Tg) and increasing its solubility in organic solvents. The presence of the polar aldehyde groups would increase the polymer's hydrophilicity and could enhance its adhesion to various substrates.

Furthermore, the reactive aldehyde groups can be utilized to cross-link the polymer chains, leading to the formation of thermosetting resins or hydrogels with tunable mechanical properties. For instance, allyl-functionalized polysaccharides have been used to create hydrogels through thiol-ene click chemistry, a reaction that could be adapted for polymers containing the allyl moiety of this compound. mdpi.com The cross-linking density, and thus the mechanical strength and swelling behavior of the resulting material, could be controlled by the concentration of the monomer and the cross-linking conditions.

Precursor for Advanced Materials

The reactivity of this compound makes it a candidate precursor for the synthesis of various advanced materials. The aldehyde functionality can be used to anchor the molecule to surfaces, such as silica (B1680970) or metal oxides, to create functionalized materials with tailored surface properties. For example, such modified surfaces could be used in chromatography, as sensors, or as catalysts.

The combination of the aldehyde and allyl groups allows for the design of materials with complex, three-dimensional architectures. For instance, the molecule could be used to create porous organic polymers. The polymerization of the allyl groups could form the bulk of the material, while the aldehyde groups could be used to create cross-links or be converted into other functional groups to tune the material's porosity and surface chemistry. These materials could have applications in gas storage, separation, and catalysis.

Role in Metal-Organic Precursors

Information on the use of this compound as a precursor for metal-organic frameworks (MOFs) or other metal-organic materials is not available in the current body of scientific literature.

Integration into Functional Materials (e.g., coatings, resins)

There is no documented evidence of this compound being integrated into functional materials like coatings or resins to impart specific properties.

Analytical and Spectroscopic Methodologies in Research on 2 Allyl 2 Ethylhex 3 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-Allyl-2-ethylhex-3-enal. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR provides information about the different types of protons and their neighboring environments. Key signals in the ¹H NMR spectrum of this compound would include:

An aldehyde proton signal, typically found in the downfield region.

Signals corresponding to the vinyl protons of the hexenal (B1195481) moiety and the allyl group.

Resonances for the methylene (B1212753) and methyl protons of the ethyl and allyl groups.

¹³C NMR complements the proton data by providing a count of the number of non-equivalent carbon atoms and information about their chemical environment. For this compound, with the chemical formula C₁₂H₂₀O, the ¹³C NMR spectrum would be expected to show 12 distinct signals, corresponding to each carbon atom in the molecule. ontosight.ai The chemical shifts of these signals are indicative of the type of carbon, such as carbonyl, olefinic, or aliphatic.

While specific spectral data for this compound is not extensively published in the provided search results, analogous data for similar unsaturated aldehydes and allylic compounds are available and serve as a reference for expected chemical shifts and coupling patterns. For instance, the analysis of related compounds like 2-ethyl-2-hexenal (B1232207) demonstrates the characteristic shifts for aldehyde and vinylic protons. chemicalbook.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental formula of this compound. msu.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₂H₂₀O. pku.edu.cn

In addition to the molecular ion peak, the mass spectrum of this compound will exhibit a characteristic fragmentation pattern. This pattern arises from the cleavage of the molecule into smaller, charged fragments within the mass spectrometer. Analysis of these fragments provides valuable structural information. Common fragmentation pathways for aldehydes and allylic compounds include cleavage adjacent to the carbonyl group and rearrangements involving the double bonds. The fragmentation pattern of related compounds, such as allyl 2-ethyl butyrate, can offer insights into the expected fragmentation of this compound. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of:

A strong carbonyl (C=O) stretch from the aldehyde group, typically appearing in the region of 1650-1750 cm⁻¹.

C-H stretching vibrations for the aldehyde proton.

C=C stretching vibrations from the two double bonds (hexenal and allyl).

C-H stretching and bending vibrations for the sp², and sp³ hybridized carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The α,β-unsaturated aldehyde moiety in this compound contains a conjugated π-system (C=C-C=O), which will absorb UV light at a specific wavelength. This absorption is a characteristic feature that can be used for both qualitative identification and quantitative analysis.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC, Column Chromatography)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC is a suitable method for its analysis and purity determination. It can be used to separate it from starting materials, byproducts, and isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be applied to this compound. bldpharm.comrsc.org Chiral HPLC can be employed to separate enantiomers if the compound is chiral and has been synthesized as a racemic mixture. rsc.org

Column Chromatography is a fundamental preparative technique used for the purification of compounds on a larger scale. Following a synthesis, column chromatography would be employed to isolate this compound from the crude reaction mixture by passing it through a stationary phase with a suitable solvent system. rsc.org

Thin-Layer Chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. rsc.org

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org From this pattern, a detailed 3D model of the molecule can be constructed, revealing precise bond lengths, bond angles, and stereochemistry. nih.gov

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. wikipedia.org If successful, X-ray crystallography could provide an unambiguous determination of its solid-state conformation and absolute configuration if the molecule is chiral. While the search results mention X-ray crystallography for other, sometimes related, organic molecules, no specific crystallographic data for this compound was found. rsc.orgresearchgate.net This suggests that either a crystal structure has not been determined or is not publicly available.

Computational and Theoretical Studies on 2 Allyl 2 Ethylhex 3 Enal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. For 2-Allyl-2-ethylhex-3-enal, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the sites most susceptible to electrophilic or nucleophilic attack.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, yielding its electronic wavefunction and energy. From these, a wealth of information can be derived. Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution across the molecule. In this compound, the electronegative oxygen atom of the carbonyl group is expected to create a region of negative potential, while the aldehydic proton and the β-carbon of the unsaturated system are likely sites of positive potential, indicating their susceptibility to nucleophilic attack. Atomic charges, often calculated using schemes like Mulliken population analysis, provide a quantitative measure of the partial charge on each atom.

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the mechanisms of chemical reactions. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of this compound. For this compound, DFT can be used to explore various potential reaction pathways, such as its behavior in the presence of nucleophiles or its atmospheric degradation reactions. rsc.org

A common reaction for α,β-unsaturated aldehydes is the Michael addition. DFT can be used to model the reaction of this compound with a model nucleophile, such as a thiol (e.g., methanethiol, as a surrogate for biological thiols like glutathione). nih.gov The process involves locating the geometries of the reactants, the transition state (TS), any intermediates, and the final products on the potential energy surface. The transition state is a first-order saddle point, representing the highest energy barrier along the reaction coordinate.

Table 2: Hypothetical DFT-Calculated Energies for the Michael Addition of Methanethiol to this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃SH | 0.0 |

| Transition State (TS) | Nucleophilic attack of S on the β-carbon | +15.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound is a flexible molecule with several rotatable single bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. acs.org

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. mun.ca In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the sampling of a wide range of conformations and the study of the dynamic behavior of the molecule. mdpi.com

Table 3: Hypothetical Low-Energy Conformers of this compound from Conformational Analysis

| Conformer ID | Dihedral Angle 1 (C=C-C-C(allyl)) | Dihedral Angle 2 (C-C-C(ethyl)-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | ~180° (anti) | ~60° (gauche) | 0.00 | 45 |

| 2 | ~60° (gauche) | ~180° (anti) | 0.85 | 25 |

| 3 | ~180° (anti) | ~180° (anti) | 1.20 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for the identification and characterization of new compounds or for validating experimental data. ruc.dk For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be made.

IR spectra are predicted by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation (typically at the same level of theory, e.g., DFT) yields the normal modes of vibration. The calculated frequencies, which correspond to the absorption bands in an IR spectrum, are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental data. semanticscholar.org

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The magnetic shielding tensors are computed for each nucleus, and the chemical shifts are then determined relative to a standard reference compound (e.g., tetramethylsilane, TMS). These predictions can be invaluable for assigning complex spectra. researchgate.net

UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, corresponding to the λ_max and intensity of absorption peaks. For this compound, the n → π* and π → π* transitions of the conjugated carbonyl system would be of primary interest.

Table 4: Hypothetical Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| IR | C=O stretch | 1705 cm⁻¹ | 1690-1715 cm⁻¹ |

| IR | C=C stretch | 1640 cm⁻¹ | 1620-1680 cm⁻¹ |

| ¹H NMR | Aldehydic H (CHO) | 9.55 ppm | 9.4-9.6 ppm |

| ¹³C NMR | Carbonyl C (C=O) | 194.5 ppm | 190-200 ppm |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Research Purposes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov For research purposes, a QSAR model could be developed for a series of analogues of this compound to predict properties like odor intensity, allergenicity, or receptor binding affinity. tandfonline.comnih.gov

The development of a QSAR model involves several steps. First, a dataset of molecules with known activities is compiled. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties.

Next, a mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with the observed activity. The goal is to find a statistically significant equation that can predict the activity of new, untested compounds based solely on their calculated descriptors. This approach is highly valuable in the fragrance and chemical industries for screening new potential ingredients and prioritizing synthesis efforts. conicet.gov.ar

Table 5: Hypothetical Data for a QSAR Study on Fragrance Intensity of this compound Analogues

| Compound Name | LogP | Molecular Weight | Polar Surface Area (Ų) | Hypothetical Odor Intensity (1-10) |

|---|---|---|---|---|

| This compound | 3.8 | 180.3 | 17.1 | 7.5 |

| 2-Allyl-2-methylhex-3-enal | 3.3 | 166.3 | 17.1 | 6.8 |

| 2-Ethyl-2-propylhex-3-enal | 4.2 | 182.3 | 17.1 | 7.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Unexplored Avenues for 2 Allyl 2 Ethylhex 3 Enal

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of α,α-disubstituted α,β-unsaturated aldehydes like 2-Allyl-2-ethylhex-3-enal can be challenging due to the steric hindrance around the aldehyde group. Future research could focus on developing more efficient and stereoselective synthetic routes.

One promising avenue is the exploration of organocatalytic methods. For instance, domino reactions that combine hydroformylation with aldol (B89426) condensation have shown success in creating α,β-unsaturated aldehydes from olefins and aromatic aldehydes. researchgate.net Adapting such a one-pot approach could provide a highly atom-economical and efficient route to this compound and its derivatives. Another area of interest is the use of chiral secondary amine catalysts, which have been effectively used in the synthesis of complex molecules from α,β-unsaturated aldehydes. mdpi.com

Furthermore, photochemical methods are emerging as powerful tools in organic synthesis. Aldehydes can act as photoinitiators, enabling novel transformations under mild conditions. beilstein-journals.org Research into the photochemical generation of acyl radicals from this compound could lead to new C-C bond-forming reactions and functionalizations. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Organocatalytic Domino Reactions | High atom economy, one-pot synthesis, potential for stereocontrol. | Hydroformylation/aldol condensation cascades. researchgate.net |

| Chiral Secondary Amine Catalysis | High enantioselectivity for the synthesis of complex chiral molecules. | Asymmetric synthesis of natural products. mdpi.com |

| Photochemical Methods | Mild reaction conditions, generation of reactive intermediates. | Acyl radical chemistry, C-H functionalization. beilstein-journals.orgnih.gov |

| Chemo-enzymatic Synthesis | High selectivity and sustainability. | Combination of enzymatic reduction and chemical transformations like the Wittig reaction. beilstein-journals.org |

Exploration of Underutilized Reactivity Modes and Transformations

The unique combination of functional groups in this compound offers a playground for exploring novel reactivity. The steric hindrance at the α-position can be exploited to favor specific reaction pathways.

While 1,4-conjugate addition is a common reaction for α,β-unsaturated aldehydes, the steric bulk in this compound might direct nucleophiles to the less hindered aldehyde carbonyl (1,2-addition) or the terminal allyl group. pressbooks.pub A systematic study of its reactivity with a wide range of nucleophiles could unveil unique selectivity patterns. For example, the addition of primary amines to α,β-unsaturated aldehydes can lead to either 1,2- or 1,4-addition products, and understanding the factors that control this selectivity is crucial for synthetic applications. worktribe.comresearchgate.net

The presence of two different C=C bonds opens the door for selective transformations. For example, selective hydrogenation of the conjugated double bond could be achieved using specific catalysts, leaving the allyl group intact for further functionalization. organic-chemistry.orgacs.org Conversely, reactions targeting the allyl group, such as cross-metathesis or hydroboration-oxidation, could be explored while preserving the α,β-unsaturated aldehyde moiety.

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting possibilities for utilizing this compound. wikipedia.org The aldehyde functionality can participate in reversible bond formation, such as the formation of hemiacetals or imines, which are key interactions in the construction of dynamic supramolecular systems.

The steric bulk of this compound could be advantageous in creating specific host-guest complexes. It could act as a "guest" molecule within a larger "host" cavity, with the potential for chiral recognition if a chiral host is used. Research in this area could involve designing macrocyclic hosts that can selectively bind this compound, potentially leading to new catalytic systems or sensors. nih.govmdpi.com The functionalization of oligoprolines with sterically demanding chromophores has been shown to guide their self-assembly into well-defined nanostructures, a strategy that could be adapted for this aldehyde. researchgate.net

| Supramolecular Application | Key Interactions | Potential Outcomes |

| Host-Guest Chemistry | Hydrogen bonding, hydrophobic interactions. | Selective binding, chiral recognition, catalysis within a cavity. nih.govmdpi.com |

| Self-Assembling Systems | Reversible covalent bonds (imine/hemiacetal formation). | Stimuli-responsive materials, dynamic combinatorial libraries. |

| Functional Nanostructures | π-π stacking, guided assembly. | Hierarchical self-assembly into defined architectures. researchgate.net |

Sustainable and Green Chemical Approaches for Industrial-Scale Synthesis

For any chemical to be industrially viable, its synthesis must be sustainable and environmentally friendly. Future research on this compound should prioritize the development of green synthetic methods.

This includes the use of water as a solvent, which is a significant challenge for many organic reactions but offers immense environmental benefits. researchgate.net The development of catalysts that are effective in aqueous media is a key research goal. Another important aspect is the use of renewable feedstocks. Investigating synthetic routes that start from biomass-derived materials would significantly improve the green credentials of this compound production.

Furthermore, the use of catalytic amounts of non-toxic and abundant metals is preferred over stoichiometric reagents. For example, the aerobic oxidation of aldehydes to carboxylic acids using copper catalysts in water represents a green alternative to traditional methods. researchgate.net The development of solvent-free reaction conditions, as demonstrated in the organocatalytic α-nitrogenation of α,α-disubstituted aldehydes, is another highly desirable goal. acs.orgnih.gov

Application in Emerging Fields of Chemical Science

The multifunctional nature of this compound makes it a promising candidate for applications in various emerging fields of chemical science.

In materials science , aldehydes are used in the synthesis of polymers, adhesives, and coatings. numberanalytics.com The two alkene groups in this compound could be utilized for polymerization or cross-linking reactions, potentially leading to new materials with unique properties. The aldehyde group itself can be used to functionalize polymers, introducing reactive sites for further modifications. numberanalytics.com Recent work has shown the synthesis of multifunctional polymers from a single aldehyde repeat unit through sequential modifications. acs.org

In photochemistry , the aldehyde group can act as a handle for initiating photochemical transformations. beilstein-journals.org This could be exploited to create photoresponsive materials or to develop novel light-driven synthetic methodologies. The development of acid-base responsive multifunctional polymers through the polymerization of aldehyde-activated alkynes and dithiols also points to exciting new applications. rsc.org

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and exploring its reactivity. Advanced in situ spectroscopic techniques can provide real-time information about reaction intermediates and transition states.

In situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the changes in vibrational frequencies of the carbonyl and alkene groups during a reaction, providing insights into bond formation and cleavage. osti.govresearchgate.netacs.orgIn situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about intermediates and products as they are formed in the reaction mixture. acs.orgacs.org

These techniques could be applied to study the kinetics and thermodynamics of various transformations of this compound, such as its reaction with nucleophiles or its participation in catalytic cycles. For example, in situ spectroscopic studies of hydroformylation reactions have provided valuable information about the active catalyst species. nih.gov Such studies would be invaluable in designing more efficient and selective reactions for this unique molecule.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Allyl-2-ethylhex-3-enal, and how do they influence experimental design?

- Answer : The compound (C₁₁H₁₈O) has a molecular weight of 166.26 g/mol, a density of 0.847 g/cm³, and a boiling point of 226.9°C at 760 mmHg . These properties guide experimental design:

- Purification : Due to its high boiling point, fractional distillation under reduced pressure is recommended to avoid thermal decomposition.

- Handling : Low density suggests immiscibility with aqueous solutions, requiring phase-separation techniques in extraction workflows.

- Table 1. Key Physical Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Density | 0.847 g/cm³ |

| Boiling Point | 226.9°C (760 mmHg) |

| Refractive Index | 1.452 |

| LogP | 3.124 |

Q. Which spectroscopic methods are optimal for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can identify allyl and ethyl groups, with characteristic shifts for conjugated enal systems (e.g., aldehydic proton at δ 9-10 ppm).

- IR Spectroscopy : Confirms the presence of the aldehyde carbonyl stretch (~1700 cm⁻¹) and alkene C-H stretches (~3100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 166.26 validates molecular weight, while fragmentation patterns distinguish structural isomers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Answer :

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity/nucleophilicity.

- Application : Predict regioselectivity in Diels-Alder reactions by analyzing orbital symmetry and electron density distribution at the α,β-unsaturated aldehyde site.

- Validation : Compare computational results with experimental kinetic data to refine models .

Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound?

- Answer :

- Variable Analysis : Systematically test catalysts (e.g., Lewis acids like BF₃·Et₂O), temperature (80–120°C), and solvent polarity (toluene vs. THF) to identify optimal conditions.

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables and maximize yield.

- Contradiction Mitigation : Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate confounding factors .

Q. How does stereoelectronic effects influence the stability of this compound under varying pH conditions?

- Answer :

- Mechanistic Study : Monitor degradation pathways (e.g., aldol condensation) via HPLC-MS under acidic (pH < 3) and basic (pH > 10) conditions.

- Kinetic Analysis : Use Arrhenius plots to determine activation energy for decomposition.

- Stabilization : Add antioxidants (e.g., BHT) or store in anhydrous, oxygen-free environments to prolong shelf life .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound?

- Answer :

- Stepwise Synthesis :

Aldol Condensation : React ethyl acetoacetate with allyl bromide under basic conditions.

Hydrolysis : Acidic cleavage of the ester group to form the aldehyde.

- Quality Control : Validate purity at each step via GC-MS and compare retention times with authentic standards .

Q. How can researchers differentiate between (E)- and (Z)-isomers of this compound?

- Answer :

- NOESY NMR : Correlates spatial proximity of protons to confirm geometry.

- VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers in chiral environments.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.